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molecular formula C13H11NO2 B8642523 4'-Methyl-2-nitrobiphenyl CAS No. 70680-21-6

4'-Methyl-2-nitrobiphenyl

Cat. No. B8642523
M. Wt: 213.23 g/mol
InChI Key: XOFOCFDXWDCHJH-UHFFFAOYSA-N
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Patent
US05482957

Procedure details

3 g of Raney nickel are added to 23.9 g (0.112 mol) of 4'-methyl-2-nitrobiphenyl (R. B. Muller and S. Dugar, Organometallics 1984, 3, 1261) in 50 ml of methanol and the mixture is hydrogenated under normal pressure at room temperature until the theoretical amount of H2 has been absorbed. The catalyst is then removed by filtration and the filtrate is concentrated. Chromatography on SiO2 (500 g) using EA/HEP(1:6) as the eluent yields 19 g of the title compound as an oil (92.5%)
Quantity
23.9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92.5%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=2[N+:14]([O-])=O)=[CH:4][CH:3]=1>[Ni].CO>[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:9]([NH2:14])=[CH:10][CH:11]=[CH:12][CH:13]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
23.9 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is hydrogenated under normal pressure at room temperature until the theoretical amount of H2
CUSTOM
Type
CUSTOM
Details
has been absorbed
CUSTOM
Type
CUSTOM
Details
The catalyst is then removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 19 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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